
2-(2-Chloro-3-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-methylphenoxy)acetic acid: (2-Chloro-6-methylphenoxy)acetic acid , is a chemical compound with the molecular formula C₉H₉ClO₃. It belongs to the class of phenoxyacetic acids and is structurally related to acetic acid. The compound features a chlorine atom and a methyl group attached to the phenoxy ring, which is connected to the acetic acid moiety .
Preparation Methods
Synthetic Routes:: The synthesis of 2-(2-Chloro-3-methylphenoxy)acetic acid involves several routes. One common method is the reaction between 2-chloro-6-methylphenol and chloroacetic acid. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound .
Industrial Production:: While there isn’t a specific industrial-scale production process dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.
Chemical Reactions Analysis
Reactivity:: 2-(2-Chloro-3-methylphenoxy)acetic acid can participate in various chemical reactions:
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under basic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and phenol.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Aqueous base (e.g., sodium hydroxide).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions. For example, esterification yields esters, while hydrolysis produces the corresponding carboxylic acid.
Scientific Research Applications
2-(2-Chloro-3-methylphenoxy)acetic acid finds applications in:
Herbicides: It acts as a plant growth regulator and herbicide, inhibiting weed growth.
Plant Physiology Research: Used to study plant hormone signaling pathways.
Environmental Studies: Investigating the fate and behavior of herbicides in soil and water.
Mechanism of Action
The compound likely exerts its effects through interactions with plant hormone receptors or enzymes involved in growth regulation. Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
While 2-(2-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern, it shares similarities with other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(2-chloro-3-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
QVJBBPPQWPNEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


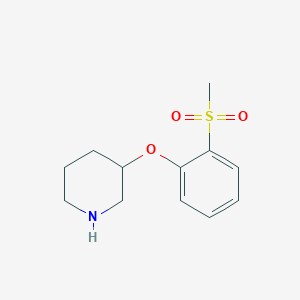
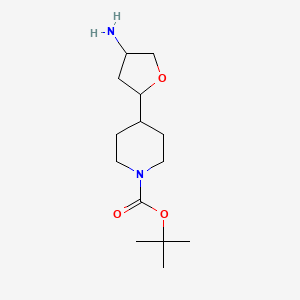
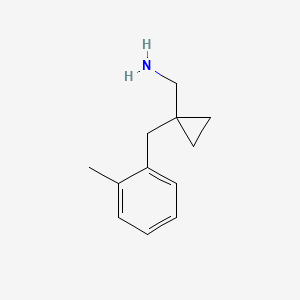
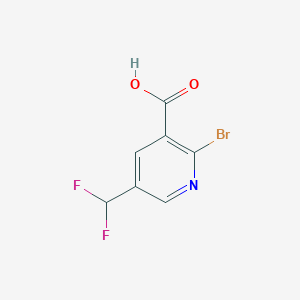
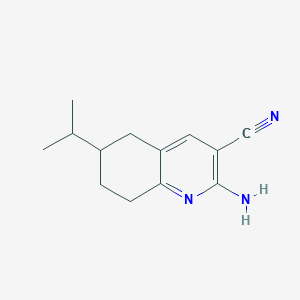

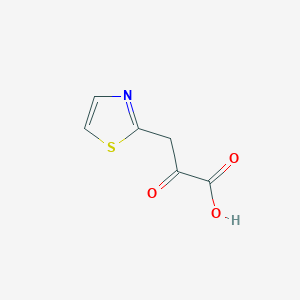
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
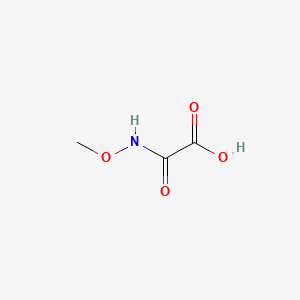
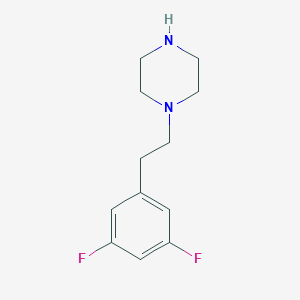
![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
